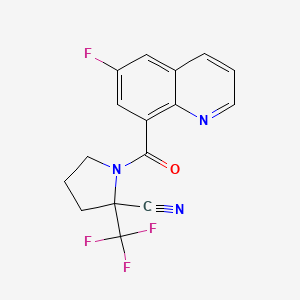
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile
Beschreibung
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile is a synthetic organic compound that features a quinoline core substituted with a fluoro group and a pyrrolidine ring with a trifluoromethyl group and a carbonitrile group
Eigenschaften
IUPAC Name |
1-(6-fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F4N3O/c17-11-7-10-3-1-5-22-13(10)12(8-11)14(24)23-6-2-4-15(23,9-21)16(18,19)20/h1,3,5,7-8H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKLEPCQJTXTRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C3C(=CC(=C2)F)C=CC=N3)(C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Fluoro Group: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed via cyclization reactions involving appropriate precursors.
Attachment of the Trifluoromethyl Group: Trifluoromethylation can be performed using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3).
Introduction of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources like sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to the formation of amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinoline derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in materials science for the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies and computational modeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoroquinoline Derivatives: Compounds with similar quinoline cores and fluoro substitutions.
Trifluoromethylpyrrolidine Derivatives: Compounds with pyrrolidine rings substituted with trifluoromethyl groups.
Carbonitrile-Containing Compounds: Compounds featuring carbonitrile functional groups.
Uniqueness
1-(6-Fluoroquinoline-8-carbonyl)-2-(trifluoromethyl)pyrrolidine-2-carbonitrile is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


